molecular formula C9H13NO2 B8567559 N-butylfuran-2-carboxamide

N-butylfuran-2-carboxamide

Cat. No. B8567559
M. Wt: 167.20 g/mol
InChI Key: VRJZWJSAYWGEJG-UHFFFAOYSA-N
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Patent
US05994396

Procedure details

To a solution of n-butylamine (99 mL, 1.0 mol) in CH2Cl2 (300 mL) was added 2-furoyl chloride (33.0 mL, 0.335 mol) dropwise at 0-5° C. with stirring. The reaction mixture was stirred for additional 2 h at 0-5° C. and overnight at room temperature. The solution was poured into a mixture of wet-ice (200 g) and 37% HCl (50 mL). After separation, the organic layer was washed with 2×200 mL water, dried over Na2SO4 and filtered. Removal of solvent provided the title compound (49.59 g, 88.6% yield) as a white solid, m.p.=43.8° C. (Rf=0.53 on a silica gel plate using EtOAc as an eluant). This product was used without further purification.
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
88.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11](Cl)=[O:12].Cl>C(Cl)Cl>[CH2:1]([NH:5][C:11]([C:7]1[O:6][CH:10]=[CH:9][CH:8]=1)=[O:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
99 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
33 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for additional 2 h at 0-5° C. and overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed with 2×200 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 49.59 g
YIELD: PERCENTYIELD 88.6%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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